10-(4-bromophenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one 10-(4-bromophenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0720839
InChI: InChI=1S/C19H14BrN7O2/c1-29-13-5-3-2-4-12(13)17-14-15(10-6-8-11(20)9-7-10)22-23-18(28)16(14)21-19-24-25-26-27(17)19/h2-9,17,25-26H,1H3
SMILES: COC1=CC=CC=C1C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br
Molecular Formula: C19H14BrN7O2
Molecular Weight: 452.3 g/mol

10-(4-bromophenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

CAS No.:

Cat. No.: VC0720839

Molecular Formula: C19H14BrN7O2

Molecular Weight: 452.3 g/mol

* For research use only. Not for human or veterinary use.

10-(4-bromophenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one -

Specification

Molecular Formula C19H14BrN7O2
Molecular Weight 452.3 g/mol
IUPAC Name 10-(4-bromophenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
Standard InChI InChI=1S/C19H14BrN7O2/c1-29-13-5-3-2-4-12(13)17-14-15(10-6-8-11(20)9-7-10)22-23-18(28)16(14)21-19-24-25-26-27(17)19/h2-9,17,25-26H,1H3
Standard InChI Key PFTXAPWLDMIQKP-UHFFFAOYSA-N
Isomeric SMILES COC1=CC=CC=C1C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br
SMILES COC1=CC=CC=C1C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br
Canonical SMILES COC1=CC=CC=C1C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator